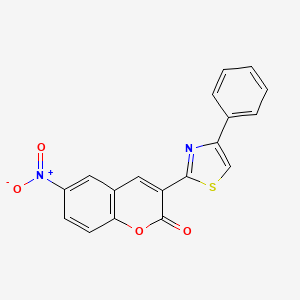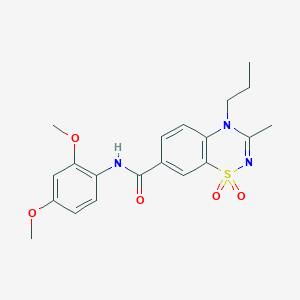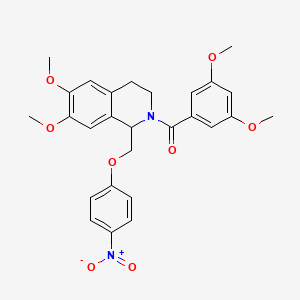
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a nitro group, a phenyl-thiazole moiety, and a chromenone core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Chromenone Core: Starting with a suitable phenol derivative, the chromenone core can be synthesized through a cyclization reaction.
Introduction of the Nitro Group: Nitration of the chromenone core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiazole Ring: The thiazole ring can be synthesized separately and then coupled with the chromenone core through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: Various substituents can be introduced at different positions on the chromenone or thiazole rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction: 6-amino-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromenones or thiazoles.
Medicine: Potential use as a lead compound in drug discovery for its possible anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one would depend on its specific biological target. Generally, compounds with a chromenone core can interact with various enzymes or receptors, modulating their activity. The nitro group and thiazole ring may enhance binding affinity or specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-nitro-2H-chromen-2-one: Lacks the thiazole ring, potentially less biologically active.
3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one: Lacks the nitro group, which may affect its reactivity and biological properties.
6-amino-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one: Reduced form, different reactivity and possibly different biological activity.
Uniqueness
The combination of the nitro group, phenyl-thiazole moiety, and chromenone core in 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one makes it unique. This structural arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H10N2O4S |
|---|---|
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C18H10N2O4S/c21-18-14(9-12-8-13(20(22)23)6-7-16(12)24-18)17-19-15(10-25-17)11-4-2-1-3-5-11/h1-10H |
Clé InChI |
ZFEKMKNVEWAFBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B14967357.png)
![7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14967367.png)

![N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide](/img/structure/B14967377.png)

![N-(2-ethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967386.png)
![1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14967393.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14967396.png)
![3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14967400.png)

![6-Amino-3-(4-methoxyphenyl)-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14967421.png)
![4-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14967422.png)
![{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B14967435.png)
![7-(1,3-Benzodioxol-5-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14967437.png)
